Lenalidomide-CO-C1-amine HCl
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Overview
Description
Lenalidomide-CO-C1-amine HCl is a derivative of lenalidomide, a thalidomide analog with potent immunomodulatory, antiangiogenic, and antineoplastic properties. Lenalidomide is widely used in the treatment of multiple myeloma, myelodysplastic syndromes, and other hematologic malignancies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lenalidomide typically involves the reaction of 3-aminopiperidine-2,6-dione hydrochloride with methyl 2-(bromomethyl)-3-nitrobenzoate to form the nitro precursor, which is then reduced to yield lenalidomide . The reaction conditions often include the use of solvents like methanol and acetonitrile, and the reactions are carried out under controlled temperatures and pH levels .
Industrial Production Methods
Industrial production of lenalidomide involves large-scale synthesis using high-purity reagents and advanced chromatographic techniques to ensure the stability and purity of the final product. High-performance liquid chromatography (HPLC) is commonly used to separate and quantify lenalidomide and its impurities .
Chemical Reactions Analysis
Types of Reactions
Lenalidomide-CO-C1-amine HCl undergoes various chemical reactions, including:
Oxidation: Lenalidomide can be oxidized under specific conditions to form hydroxylated derivatives.
Reduction: The nitro precursor of lenalidomide is reduced to form the final product.
Substitution: Lenalidomide can undergo substitution reactions, particularly at the amino and piperidine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, reduced forms of lenalidomide, and substituted analogs with modified pharmacological properties .
Scientific Research Applications
Lenalidomide-CO-C1-amine HCl has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the synthesis and reactions of thalidomide analogs.
Biology: Investigated for its effects on cellular pathways and protein interactions.
Medicine: Extensively used in clinical research for the treatment of multiple myeloma, myelodysplastic syndromes, and other hematologic malignancies
Industry: Employed in the development of new pharmaceuticals and therapeutic agents
Mechanism of Action
Lenalidomide-CO-C1-amine HCl exerts its effects through multiple mechanisms:
Immunomodulation: Alters cytokine production and enhances natural killer cell-mediated cytotoxicity.
Antiangiogenesis: Inhibits the formation of new blood vessels, thereby restricting tumor growth.
Antineoplastic: Induces apoptosis in malignant cells by modulating the activity of the E3 ubiquitin ligase complex, leading to the degradation of specific transcription factors such as IKZF1 and IKZF3 .
Comparison with Similar Compounds
Similar Compounds
Thalidomide: The parent compound with similar immunomodulatory and antiangiogenic properties but higher toxicity.
Pomalidomide: Another thalidomide analog with enhanced potency and reduced side effects compared to lenalidomide.
CC-122: A newer analog with distinct molecular targets and improved therapeutic profile .
Uniqueness
Lenalidomide-CO-C1-amine HCl is unique due to its balanced profile of efficacy and safety, making it a preferred choice for treating hematologic malignancies. Its ability to modulate the E3 ubiquitin ligase complex and induce selective protein degradation sets it apart from other similar compounds .
Properties
IUPAC Name |
2-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O4.ClH/c16-6-13(21)17-10-3-1-2-8-9(10)7-19(15(8)23)11-4-5-12(20)18-14(11)22;/h1-3,11H,4-7,16H2,(H,17,21)(H,18,20,22);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUNLFYVPPZDBDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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